Abnormal cannabidiol

Description

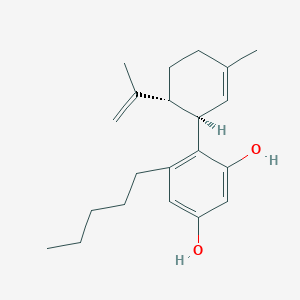

Structure

3D Structure

Properties

IUPAC Name |

4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEZXUNAYVCODW-RBUKOAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945675 | |

| Record name | Abnormal Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22972-55-0 | |

| Record name | Abnormal Cannabidiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22972-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-1,3-benzenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abnormal Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4WF2D7YPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Cannabinoid: A Technical Guide to the Discovery and History of Abnormal Cannabidiol

For Immediate Release

An in-depth exploration of the synthesis, unique pharmacology, and signaling pathways of abnormal cannabidiol (B1668261) (abn-CBD), a synthetic cannabinoid that has redefined our understanding of the endocannabinoid system.

Abstract

Abnormal cannabidiol (abn-CBD), a synthetic regioisomer of cannabidiol (CBD), has carved a unique niche in cannabinoid research. Initially identified as a byproduct in the chemical synthesis of CBD, its distinct pharmacological profile, characterized by potent vasodilator and hypotensive effects without the psychotropic activity associated with classical cannabinoids, has prompted extensive investigation. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of abn-CBD. We delve into its synthesis via Friedel-Crafts alkylation, its pivotal role in the identification of novel cannabinoid receptors, and the intricate signaling pathways it modulates. Detailed experimental protocols that have been instrumental in elucidating its mechanism of action are provided, alongside a quantitative summary of its pharmacological activity. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this atypical cannabinoid and its therapeutic potential.

A Serendipitous Discovery: The History of Abnormal Cannabidiol

The story of abnormal cannabidiol is intrinsically linked to the chemical synthesis of cannabidiol. First synthesized in the 1940s, it was during later efforts to refine CBD synthesis in the 1960s and 1970s that abn-CBD was consistently identified as a regioisomeric byproduct. The condensation of olivetol (B132274) with p-mentha-2,8-dien-1-ol (B1605798) under acidic conditions, a common strategy for CBD synthesis, often leads to the formation of both the "normal" and the "abnormal" isomers due to challenges in controlling the regioselectivity of the Friedel-Crafts alkylation. For many years, abn-CBD was considered an undesired impurity.

A paradigm shift occurred in the late 1990s when researchers began to investigate the pharmacological effects of cannabinoids that did not appear to be mediated by the then-known CB1 and CB2 receptors. This led to the discovery of abn-CBD's potent ability to induce vasodilation and lower blood pressure. Crucially, these effects were observed in the absence of the typical psychotropic effects associated with CB1 receptor activation. Furthermore, radioligand binding assays confirmed that abn-CBD has a very low affinity for both CB1 and CB2 receptors, solidifying its status as an "atypical" cannabinoid and a valuable tool for exploring novel cannabinoid signaling mechanisms. This discovery was a pivotal moment, suggesting the existence of other receptors in the endocannabinoid system.

Synthesis of Abnormal Cannabidiol

The primary route for synthesizing abn-CBD, often unintentionally, is the acid-catalyzed condensation of a resorcinol (B1680541) (like olivetol) with a terpene derivative (like p-mentha-2,8-dien-1-ol).

General Synthetic Scheme: Friedel-Crafts Alkylation

The reaction proceeds via a Friedel-Crafts alkylation mechanism. The Lewis or Brønsted acid catalyst protonates the hydroxyl group of the terpene, leading to the formation of a carbocation. This electrophile then attacks the electron-rich resorcinol ring. The lack of strict regiocontrol in this reaction leads to the formation of both CBD and abn-CBD, where the terpene moiety is attached at different positions relative to the pentyl chain on the olivetol ring.

Reaction: Olivetol + (+)-p-Mentha-2,8-dien-1-ol --(Acid Catalyst)--> Cannabidiol + Abnormal Cannabidiol

Controlling the ratio of normal to abnormal CBD has been a significant challenge in synthetic cannabinoid chemistry. Reaction conditions such as the choice of acid catalyst (e.g., BF3·OEt2, p-toluenesulfonic acid), solvent, and temperature can influence the regioselectivity of the reaction.

Unraveling the Mechanism: Pharmacology and Molecular Targets

The most profound contribution of abn-CBD to cannabinoid science has been its role in the identification of novel, non-CB1/CB2 receptors. Extensive research has now established the orphan G-protein coupled receptors (GPCRs), GPR18 and GPR55, as the primary molecular targets of abn-CBD.

GPR18: A Key Mediator of Abn-CBD's Actions

Multiple lines of evidence point to GPR18 as a key receptor for abn-CBD. Abn-CBD acts as an agonist at GPR18, initiating a cascade of intracellular signaling events. The hypotensive effects of abn-CBD are thought to be mediated, at least in part, through GPR18 activation.

GPR55: Another Piece of the Puzzle

GPR55 is another orphan GPCR that is activated by abn-CBD. This receptor is implicated in a variety of physiological processes, including the regulation of blood pressure, inflammation, and bone cell function. The agonistic activity of abn-CBD at GPR55 contributes to its complex pharmacological profile.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological activity of abnormal cannabidiol at its primary receptor targets.

| Receptor | Assay Type | Cell Line | Parameter | Value | Reference |

| GPR55 | GTPγS Binding | HEK293 | EC50 | 2.5 µM | |

| GPR18 | Calcium Mobilization | HEK293/GPR18 | EC50 | ~1-10 µM (Qualitative) | |

| GPR18 | ERK1/2 Phosphorylation | HEK293/GPR18 | EC50 | ~1-10 µM (Qualitative) | |

| CB1 | Radioligand Binding | Rat Brain Membranes | Affinity (Displacement of [3H]CP-55,940) | >30 µM | |

| CB2 | Radioligand Binding | - | Affinity | >30 µM |

Signaling Pathways of Abnormal Cannabidiol

The activation of GPR18 and GPR55 by abn-CBD initiates distinct downstream signaling cascades.

GPR18 Signaling Pathway

Activation of GPR18 by abn-CBD leads to the coupling of Gαi/o and Gαq proteins. This results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. Furthermore, GPR18 activation stimulates the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Interestingly, some studies have shown that while abn-CBD potently activates G-protein signaling, it is a weak recruiter of β-arrestin, suggesting biased agonism at this receptor.

GPR55 Signaling Pathway

Upon activation by abn-CBD, GPR55 couples to Gαq and Gα12/13 proteins. Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium. The Gα12/13 pathway activates the small GTPase RhoA, which is involved in regulating the actin cytoskeleton and cell migration.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacology of abnormal cannabidiol.

Vasorelaxation Assay in Isolated Arteries

This assay is fundamental for assessing the vasodilator effects of abn-CBD.

-

Tissue Preparation: Mesenteric arteries are dissected from euthanized rats and mounted in a wire myograph system.

-

Contraction: The arteries are pre-constricted with a vasoconstrictor agent such as phenylephrine (B352888) or methoxamine (B1676408) to induce a stable tone.

-

Drug Application: Cumulative concentrations of abn-CBD are added to the bath, and the relaxation of the arterial ring is measured as a percentage of the pre-induced contraction.

-

Data Analysis: Concentration-response curves are generated, and the EC50 (half-maximal effective concentration) and Emax (maximum effect) are calculated.

-

Mechanism of Action Studies: To investigate the signaling pathways involved, the assay can be performed in the presence of various inhibitors, such as L-NAME (a nitric oxide synthase inhibitor), pertussis toxin (a Gi/o protein inhibitor), or specific ion channel blockers.

Intracellular Calcium Mobilization Assay

This assay measures the ability of abn-CBD to trigger the release of intracellular calcium stores.

-

Cell Culture and Loading: HEK293 cells stably expressing either GPR18 or GPR55 are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or microscope.

-

Compound Addition: Abn-CBD is added to the cells, and the change in fluorescence intensity is recorded over time.

-

Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium concentration. Dose-response curves are generated to determine the EC50 of abn-CBD.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of abn-CBD on the MAPK/ERK signaling pathway.

-

Cell Treatment: HEK293 cells expressing the receptor of interest are treated with various concentrations of abn-CBD for a specific time period.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Detection and Analysis: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the resulting bands are visualized and quantified. The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.

Future Directions and Therapeutic Potential

The discovery of abnormal cannabidiol has significantly expanded our understanding of the endocannabinoid system, revealing the existence of novel receptors and signaling pathways. Its unique pharmacological profile, particularly its ability to induce vasodilation and hypotension without psychotropic effects, makes it and its derivatives attractive candidates for the development of novel therapeutics for cardiovascular diseases. Furthermore, the elucidation of its activity at GPR18 and GPR55 opens up new avenues for research into the roles of these receptors in health and disease. Future research will likely focus on developing more potent and selective ligands for these receptors, further unraveling their complex signaling networks, and exploring the therapeutic potential of modulating these pathways in a variety of pathological conditions.

Conclusion

Abnormal cannabidiol, once an overlooked synthetic byproduct, has emerged as a crucial pharmacological tool that has reshaped the landscape of cannabinoid research. Its journey from a synthetic curiosity to a key that unlocked the door to novel cannabinoid receptors exemplifies the serendipitous nature of scientific discovery. The continued investigation of abn-CBD and its molecular targets holds immense promise for advancing our knowledge of the endocannabinoid system and for the development of innovative medicines.

The Enigmatic Mechanism of Action of Abnormal Cannabidiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abnormal cannabidiol (B1668261) (Abn-CBD), a synthetic regioisomer of cannabidiol (CBD), presents a unique pharmacological profile that distinguishes it from classical cannabinoids.[1][2] Unlike its well-known counterpart, Abn-CBD exerts its physiological effects, including vasodilation, anti-inflammatory responses, and modulation of cell migration, without significant interaction with the canonical cannabinoid receptors CB1 and CB2.[1][3][4] This technical guide provides an in-depth exploration of the current understanding of Abn-CBD's mechanism of action, focusing on its primary molecular targets, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways.

Core Molecular Targets: GPR55 and GPR18

The actions of Abn-CBD are predominantly mediated by two G protein-coupled receptors (GPCRs), GPR55 and GPR18, which are often referred to as novel or atypical cannabinoid receptors.[5][6][7]

GPR55: A Putative Cannabinoid Receptor

GPR55 has emerged as a key target for Abn-CBD. Several studies have demonstrated that Abn-CBD acts as an agonist at this receptor, initiating a cascade of intracellular signaling events.[5][8] While initially identified as an orphan receptor, a growing body of evidence supports its classification as a cannabinoid receptor, albeit one with a distinct ligand profile and signaling mechanism compared to CB1 and CB2.[6][9]

GPR18: The Abnormal Cannabidiol Receptor

Multiple lines of evidence strongly suggest that GPR18 is a primary receptor for Abn-CBD.[1][10][11] The endogenous lipid N-arachidonoyl glycine (B1666218) (NAGly) is also a potent agonist for GPR18, and the pharmacological effects of both NAGly and Abn-CBD can be blocked by the GPR18 antagonist O-1918.[11][12] This has led to the proposal that GPR18 is the "abnormal cannabidiol receptor".[11]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data regarding the interaction of Abn-CBD with its primary receptor targets.

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| Abn-CBD | GPR55 | GTPγS Binding | EC50 | 2.5 µM | [8][9] |

| Abn-CBD | CB1 | GTPγS Binding | EC50 | >30 µM | [8] |

| Abn-CBD | CB2 | GTPγS Binding | EC50 | >30 µM | [8] |

| Abn-CBD | GPR18 | Calcium Mobilization | EC50 | < 835 nM | [13] |

Signaling Pathways of Abnormal Cannabidiol

The activation of GPR55 and GPR18 by Abn-CBD triggers distinct downstream signaling cascades, leading to its diverse physiological effects.

GPR55 Signaling

Upon activation by Abn-CBD, GPR55 couples to Gα13, leading to the activation of the small GTPase RhoA.[9] This, in turn, stimulates downstream pathways that can influence cell migration and proliferation.[1][9] Furthermore, GPR55 activation can lead to an increase in intracellular calcium levels via a Gαq- and phospholipase C (PLC)-dependent mechanism.[14] Some studies also suggest a role for GPR55 in activating the ERK1/2 MAP kinase pathway.[15][16]

GPR18 Signaling

The signaling pathways downstream of GPR18 activation by Abn-CBD are complex and appear to involve biased agonism.[11][17] Studies have shown that Abn-CBD can induce concentration-dependent increases in intracellular calcium and ERK1/2 phosphorylation in cells expressing GPR18.[11] The calcium mobilization is suggested to be mediated by both Gαi/o and Gαq proteins.[11] The activation of the ERK1/2 pathway is sensitive to pertussis toxin, indicating the involvement of Gαi/o.[11] Furthermore, Abn-CBD-mediated activation of GPR18 has been linked to the eNOS-NO-cGMP pathway, contributing to its vasodilatory effects.[12]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the investigation of Abn-CBD's mechanism of action.

Cell Viability (MTT) Assay

-

Objective: To assess the effect of Abn-CBD on the viability of cancer cell lines.

-

Methodology:

-

Cells are seeded in 96-well plates at a density of 20,000 cells/well and allowed to adhere for 24 hours.

-

Cells are then treated with varying concentrations of Abn-CBD (e.g., 0-10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 48 hours).

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3 hours at 37°C.

-

The formazan (B1609692) crystals formed by viable cells are solubilized by adding an MTT solvent (e.g., 4 mM HCl, 0.1% Nonidet P-40 in isopropanol).

-

The absorbance is measured at 590 nm using a microplate reader. The quantity of formazan is directly proportional to the number of viable cells.[7]

-

Transwell Migration Assay

-

Objective: To evaluate the effect of Abn-CBD on the migratory capacity of cells.

-

Methodology:

-

Cells are seeded in the upper chamber of a Transwell insert (with a porous membrane) in serum-free media.

-

The lower chamber contains media with a chemoattractant and varying concentrations of Abn-CBD (e.g., 0-1 µM).

-

The cells are incubated for a period (e.g., 24 hours) to allow for migration through the membrane.

-

After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

The migrated cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with crystal violet.

-

The number of migrated cells is quantified by microscopy.[7]

-

Calcium Mobilization Assay

-

Objective: To measure changes in intracellular calcium concentration following Abn-CBD treatment.

-

Methodology:

-

Cells expressing the target receptor (e.g., GPR18) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

The cells are then stimulated with different concentrations of Abn-CBD.

-

Changes in intracellular calcium levels are monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths using a fluorometer or a fluorescence microscope.

-

The response is often quantified as the peak change in fluorescence intensity.[11][17]

-

ERK1/2 Phosphorylation Assay (Western Blot)

-

Objective: To determine the effect of Abn-CBD on the activation of the ERK1/2 signaling pathway.

-

Methodology:

-

Cells are treated with Abn-CBD for various time points.

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.[11]

-

Conclusion

Abnormal cannabidiol operates through a distinct mechanism of action, primarily engaging the G protein-coupled receptors GPR55 and GPR18. Its ability to activate these receptors triggers a complex network of downstream signaling pathways, including those involving RhoA, intracellular calcium mobilization, and ERK1/2 phosphorylation, ultimately leading to its observed physiological effects such as vasodilation and modulation of cellular processes. The lack of significant affinity for CB1 and CB2 receptors positions Abn-CBD as a valuable pharmacological tool for investigating novel cannabinoid signaling and as a potential therapeutic agent with a unique, non-psychotropic profile. Further research into the nuanced signaling of Abn-CBD at its target receptors will continue to unravel its full therapeutic potential.

References

- 1. Abnormal cannabidiol - Wikipedia [en.wikipedia.org]

- 2. therealcbd.com [therealcbd.com]

- 3. Abnormal Cannabidiol Affects Production of Pro-Inflammatory Mediators and Astrocyte Wound Closure in Primary Astrocytic-Microglial Cocultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer [frontiersin.org]

- 6. Cannabinoid receptor - Wikipedia [en.wikipedia.org]

- 7. Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. The orphan receptor GPR55 is a novel cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders [mdpi.com]

- 14. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Minireview: Recent Developments in the Physiology and Pathology of the Lysophosphatidylinositol-Sensitive Receptor GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Unraveling the Enigma: An In-depth Technical Guide to the Abnormal Structure-Activity Relationship of Cannabidiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiol (B1668261) (CBD), a non-psychotropic phytocannabinoid from Cannabis sativa, has garnered immense interest for its therapeutic potential across a wide spectrum of disorders. While the pharmacological activities of classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC) are primarily mediated by the cannabinoid receptors CB1 and CB2, CBD exhibits a more complex and promiscuous pharmacology. A fascinating and burgeoning area of research is the "abnormal" structure-activity relationship (SAR) of CBD and its synthetic analogs. These compounds often display weak affinity for CB1 and CB2 receptors, yet elicit potent physiological effects through alternative targets, including the orphan G protein-coupled receptor 55 (GPR55) and transient receptor potential (TRP) channels. This technical guide delves into the core of this abnormal SAR, providing a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways that define this unique class of molecules.

Quantitative Structure-Activity Relationship of Cannabidiol and Its Analogs

The pharmacological profile of CBD derivatives is highly dependent on subtle structural modifications. The following tables summarize the quantitative data on the binding affinities and functional potencies of key CBD analogs at various receptor targets.

Table 1: Binding Affinities (Kᵢ in nM) of Cannabidiol and Analogs at Cannabinoid Receptors

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Reference |

| Cannabidiol (CBD) | 120.2 - 4350 | 100 - 2930 | [1][2] |

| Abnormal-CBD (abn-CBD) | >10,000 | >10,000 | [3] |

| O-1602 | >10,000 | >10,000 | [3] |

| Δ⁹-THC | 25.1 - 40.7 | 35.2 - 36.4 | [1] |

This table highlights the significantly lower affinity of abnormal CBD analogs for classical cannabinoid receptors compared to THC.

Table 2: Functional Potency (EC₅₀/IC₅₀ in µM) of Cannabidiol and Analogs at Various Receptors

| Compound | Target | Assay | Potency (µM) | Effect | Reference |

| Cannabidiol (CBD) | TRPV1 | Ca²⁺ influx | 1-10 | Agonist | [4] |

| GPR55 | GTPγS binding | 0.44 | Antagonist | [3] | |

| Abnormal-CBD (abn-CBD) | GPR55 | GTPγS binding | 0.013 | Agonist | [3] |

| O-1602 | GPR55 | GTPγS binding | 0.037 | Agonist | [3] |

| GPR55 | β-cell apoptosis | ~1-10 | Protective | [5] | |

| Δ⁹-THC | GPR55 | GTPγS binding | 0.019 | Agonist | [3] |

| CBD | TRPV1 | Whole-cell patch clamp | 30 | Agonist | [6] |

This table showcases the potent agonistic activity of abnormal CBD and O-1602 at GPR55, a key characteristic of their "abnormal" pharmacology.

Key Experimental Protocols

The characterization of the abnormal SAR of CBD derivatives relies on a suite of specialized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Protocol 1: Radioligand Competition Binding Assay for Cannabinoid Receptors (CB1/CB2)

Objective: To determine the binding affinity (Kᵢ) of test compounds for CB1 and CB2 receptors.

Materials:

-

Membrane Preparations: Cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

-

Filtration System: Cell harvester and glass fiber filter mats.

-

Scintillation Counter and Fluid.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Assay Setup (96-well plate):

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]CP-55,940 (final concentration ~0.5-1.0 nM), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]CP-55,940, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of diluted test compound, 50 µL of [³H]CP-55,940, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Quantification: Place filter discs in scintillation vials with scintillation fluid and measure radioactivity (CPM) using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding CPM from total binding CPM. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: GPR55 Functional Assay - ERK1/2 Phosphorylation

Objective: To determine the functional activity of test compounds at GPR55 by measuring the phosphorylation of extracellular signal-regulated kinases (ERK1/2).

Materials:

-

Cell Line: HEK293 cells transiently or stably expressing human GPR55.

-

Assay Kit: AlphaScreen® SureFire® ERK1/2 phosphorylation assay kit or similar.

-

Test Compounds and Agonists: Test compounds (e.g., abn-CBD, O-1602) and a known GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI).

-

Cell Culture reagents and plates.

Procedure:

-

Cell Culture: Plate GPR55-expressing HEK293 cells in a 96-well plate and grow to confluence.

-

Serum Starvation: Serum-starve the cells for 4-6 hours prior to the assay to reduce basal ERK1/2 phosphorylation.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds or the reference agonist for a specified time (e.g., 5-15 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.

-

Assay Performance: Perform the AlphaScreen® SureFire® assay to detect the levels of phosphorylated ERK1/2 in the cell lysates.

-

Data Analysis: Generate dose-response curves by plotting the assay signal against the logarithm of the compound concentration. Determine the EC₅₀ values for agonists or IC₅₀ values for antagonists using non-linear regression.

Signaling Pathways and Experimental Workflows

The "abnormal" pharmacology of CBD derivatives is defined by their engagement of signaling pathways distinct from the classical cannabinoid system.

Signaling Pathway of Abnormal CBD and O-1602 via GPR55

Abnormal CBD and its analog O-1602 are agonists at GPR55. Activation of this receptor has been shown to initiate a signaling cascade involving Gα₁₃ and RhoA, leading to the activation of downstream effectors such as phospholipase C (PLC) and subsequent increases in intracellular calcium.[7] Furthermore, in pancreatic β-cells, GPR55 activation by these compounds leads to the phosphorylation of CREB via CaMKIV, Erk1/2, and PKA, ultimately promoting cell survival by upregulating anti-apoptotic genes like Bcl-2.[5]

General Experimental Workflow for Cannabinoid Analog Synthesis and Pharmacological Evaluation

The discovery and characterization of novel CBD analogs with abnormal SAR typically follows a multi-step workflow, from chemical synthesis to in vivo testing.

Conclusion

The abnormal structure-activity relationship of cannabidiol and its derivatives represents a paradigm shift in cannabinoid pharmacology. The departure from classical CB1/CB2 receptor-mediated effects towards novel targets like GPR55 opens up exciting avenues for the development of therapeutics with improved efficacy and safety profiles. This technical guide provides a foundational understanding of the key quantitative data, experimental methodologies, and signaling pathways that underpin this fascinating area of research. Further exploration of the SAR of these "abnormal" cannabinoids will undoubtedly unlock new therapeutic strategies for a variety of challenging diseases.

References

- 1. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel protective effect of O-1602 and abnormal cannabidiol, GPR55 agonists, on ER stress-induced apoptosis in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diverse TRPV1 responses to cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: An In-Silico Approach to Modeling Abnormal Cannabidiol Receptor Interactions

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Abnormal cannabidiol (B1668261) (Abn-CBD) is a synthetic regioisomer of cannabidiol that has garnered significant interest for its unique pharmacological profile. Unlike classical cannabinoids, Abn-CBD produces vasodilator and hypotensive effects without inducing psychoactivity.[1] Its therapeutic potential is being explored in various inflammatory conditions.[1] Understanding the molecular interactions between Abn-CBD and its protein targets is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics.

In silico modeling, encompassing techniques like molecular docking and molecular dynamics simulations, provides a powerful and cost-effective framework for investigating these interactions at an atomic level. This technical guide outlines the receptor binding profile of Abn-CBD, its associated signaling pathways, and a comprehensive workflow for the in silico modeling of its binding to key receptor targets. Furthermore, it details essential experimental protocols for the validation of computational predictions.

Receptor Binding Profile of Abnormal Cannabidiol

Experimental evidence indicates that Abn-CBD does not significantly interact with the classical cannabinoid receptors CB1 and CB2. Instead, its effects are primarily mediated by orphan G protein-coupled receptors (GPCRs), namely GPR55 and GPR18.[1][2] Abn-CBD acts as an agonist at both of these receptors.[3]

Quantitative Binding and Potency Data

The following table summarizes the reported potency of Abn-CBD at its primary targets compared to the classical cannabinoid receptors. The data highlights its selectivity for GPR55.

| Compound | Receptor | Assay Type | Measured Value (EC₅₀) | Reference(s) |

| Abn-CBD | GPR55 | Functional Assay | 2.5 µM | [4] |

| Abn-CBD | CB1 | Functional Assay | >30 µM | [4] |

| Abn-CBD | CB2 | Functional Assay | >30 µM | [4] |

EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.

Signaling Pathways of Abn-CBD Receptors

Upon binding, Abn-CBD activates distinct downstream signaling cascades through GPR55 and GPR18. Understanding these pathways is fundamental to interpreting the physiological effects of Abn-CBD.

GPR55 Signaling Cascade

GPR55 is coupled to Gα13 proteins.[5] Activation by an agonist like Abn-CBD initiates a signaling cascade that involves the RhoA/Rho kinase pathway, leading to cytoskeletal rearrangement.[6] This activation also stimulates the release of intracellular calcium and promotes the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[7][8][9] These pathways are implicated in processes such as cell migration.

GPR18 Signaling Cascade

Activation of GPR18 by Abn-CBD involves coupling to inhibitory G proteins (Gαi/o).[3] This interaction leads to downstream effects including the mobilization of intracellular calcium and the phosphorylation of MAPK (ERK1/2).[3] These signaling events are sensitive to pertussis toxin (PTX), confirming the involvement of the Gαi/o subunit.[3] This pathway plays a role in regulating blood pressure and immune cell function.[10][11]

Core In Silico Modeling Workflow

A systematic in silico approach is essential to predict and analyze the binding of Abn-CBD to its target receptors. This workflow combines homology modeling (where necessary), molecular docking, and molecular dynamics simulations to provide a multi-faceted view of the ligand-receptor interaction.[12][13]

Detailed Methodologies

-

Preparation Stage :

-

Receptor Structure : Obtain the 3D structure of the target receptor (GPR55, GPR18) from databases like the Protein Data Bank (PDB) or use a high-quality predicted model from AlphaFold. If a structure is unavailable, homology modeling using a suitable template is required.[12]

-

Ligand Structure : Generate the 3D structure of Abn-CBD from its 2D representation. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Protein Preparation : Prepare the receptor structure by removing water molecules, adding polar hydrogens, and assigning partial charges (e.g., Gasteiger charges).

-

-

Molecular Docking :

-

Binding Site Definition : Identify the putative binding pocket. For orphan GPCRs, this may involve using site-finding algorithms or information from homologous receptors. Define a grid box that encompasses this site.[14]

-

Docking Execution : Use software like AutoDock Vina to dock the prepared Abn-CBD ligand into the defined receptor grid.[14] The algorithm will explore various conformations and orientations of the ligand, scoring each based on a force field.

-

Pose Analysis : Analyze the results to identify the binding pose with the lowest energy score. Visualize the ligand-receptor complex to identify key interacting residues (e.g., hydrogen bonds, hydrophobic interactions).[15]

-

-

Molecular Dynamics (MD) Simulation :

-

System Setup : The highest-ranking docked complex is embedded in a realistic physiological environment. For GPCRs, this involves a lipid bilayer (e.g., POPC) and solvation with water and ions to physiological concentration.[12]

-

Simulation : Run an MD simulation for a significant duration (e.g., 100-200 ns) using software like GROMACS or AMBER.[12] This simulation tracks the movement of every atom over time, allowing the dynamic behavior of the complex to be observed.

-

Trajectory Analysis : Analyze the resulting trajectory to assess the stability of the complex. Key metrics include Root Mean Square Deviation (RMSD) to check for conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.[15][16]

-

-

Binding Free Energy Calculation :

-

Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) on the MD trajectory to obtain a more accurate estimate of the binding free energy, which correlates with binding affinity.[15]

-

Experimental Protocol for Model Validation

In silico predictions must be validated through empirical testing. The competitive radioligand binding assay is a gold-standard method for determining the binding affinity (Ki) of a test compound for a receptor.[17]

Workflow for Competitive Radioligand Binding Assay

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is a composite of established methodologies for GPCR binding assays.[17][18][19]

-

Objective : To determine the binding affinity (Ki) of Abn-CBD for a target receptor (e.g., GPR55) by measuring its ability to displace a known radioligand.

-

Materials :

-

Membrane Preparation : Membranes from HEK-293 cells stably transfected with the human receptor of interest (e.g., GPR55).[18]

-

Radioligand : A suitable high-affinity radioligand for the target receptor (e.g., [³H]CP-55,940), used at a fixed concentration near its Kd value.

-

Test Compound : Abnormal cannabidiol (Abn-CBD).

-

Non-specific Control : A high concentration (e.g., 10 µM) of a known, non-radiolabeled high-affinity ligand for the receptor.

-

Assay Buffer : 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[17]

-

Equipment : 96-well plates, cell harvester, glass fiber filters, scintillation counter, scintillation fluid.[18]

-

-

Procedure :

-

Reagent Preparation : Prepare serial dilutions of Abn-CBD in assay buffer (e.g., from 0.1 nM to 10 µM).

-

Assay Setup : In a 96-well plate, set up the following in triplicate:

-

Total Binding Wells : Add 50 µL of assay buffer.

-

Non-specific Binding (NSB) Wells : Add 50 µL of the non-specific control ligand.

-

Competition Wells : Add 50 µL of each Abn-CBD dilution.

-

-

Add Radioligand : To all wells, add 50 µL of the radioligand diluted in assay buffer.

-

Initiate Reaction : To all wells, add 100 µL of the membrane preparation (containing a fixed amount of protein, e.g., 10-20 µ g/well ). The final volume in each well is 200 µL.

-

Incubation : Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[17][18]

-

Termination : Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing : Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[17]

-

Quantification : Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[18]

-

-

Data Analysis :

-

Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

For each concentration of Abn-CBD, determine the percentage of specific binding relative to the control (wells with no Abn-CBD).

-

Plot the percentage of specific binding against the log concentration of Abn-CBD.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of Abn-CBD that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

References

- 1. Abnormal cannabidiol - Wikipedia [en.wikipedia.org]

- 2. Cannabinoid Receptors: Nomenclature and Pharmacological Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abn-CBD | CAS:22972-55-0 | Selective GPR55 agonist; neurobehaviorally inactive | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. GPR55 - Wikipedia [en.wikipedia.org]

- 6. What are GPR55 agonists and how do they work? [synapse.patsnap.com]

- 7. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. GPR55 ligands promote receptor coupling to multiple signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GPR18: An Orphan Receptor with Potential in Pain Management [learn.mapmygenome.in]

- 11. The novel endocannabinoid receptor GPR18 is expressed in the rostral ventrolateral medulla and exerts tonic restraining influence on blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational systems pharmacology analysis of cannabidiol: a combination of chemogenomics-knowledgebase network analysis and integrated in silico modeling and simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. An In Silico Study for Expanding the Utility of Cannabidiol in Alzheimer’s Disease Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Frontiers | Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors [frontiersin.org]

Endogenous ligands for Abnormal cannabidiol receptors

An In-depth Technical Guide to the Endogenous Ligands of the Abnormal Cannabidiol (B1668261) Receptor (GPR18)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled receptor 18 (GPR18), also known as the Abnormal Cannabidiol (Abn-CBD) receptor, has emerged as a significant therapeutic target in various physiological and pathological processes, including immunomodulation, pain, and inflammation resolution.[1][2] Initially an orphan receptor, extensive research has led to the identification of several endogenous ligands that activate GPR18, paving the way for a deeper understanding of its function and the development of novel therapeutics. This technical guide provides a comprehensive overview of the key endogenous ligands for GPR18, their binding affinities, the signaling pathways they trigger, and the experimental methodologies used for their characterization.

The two primary endogenous ligands that have been proposed for GPR18 are N-arachidonoyl glycine (B1666218) (NAGly), a metabolite of the endocannabinoid anandamide, and Resolvin D2 (RvD2), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA).[1][2][3]

Endogenous Ligands and Quantitative Data

The activation of GPR18 by its endogenous ligands has been quantified in various functional assays. The following table summarizes the key binding affinity and potency values reported in the literature. It is important to note that there are some conflicting reports regarding the agonistic activity of NAGly, with some studies failing to observe GPR18 activation in certain assay systems.[4] This discrepancy may be attributable to biased agonism, where a ligand preferentially activates certain signaling pathways over others.

| Endogenous Ligand | Assay Type | Cell Line | Parameter | Value | Reference |

| N-arachidonoyl glycine (NAGly) | cAMP Inhibition | CHO-hGPR18 | IC₅₀ | 20 nM | [1][5] |

| ERK Phosphorylation | HEK-hGPR18 | EC₅₀ | 44.5 nM | [1] | |

| Competition Binding ([³H]-RvD2-ME) | CHO-GPR18 | IC₅₀ | ~100 nM | [6] | |

| Resolvin D2 (RvD2) | β-arrestin Recruitment | CHO-hGPR18 | EC₅₀ | 0.2 pM (2.0 x 10⁻¹³ M) | [2] |

| Radioligand Binding ([³H]-RvD2-ME) | CHO-hGPR18 | Kd | 9.6 ± 0.9 nM | [2] | |

| Competition Binding ([³H]-RvD2-ME) | CHO-GPR18 | IC₅₀ | ~100 nM | [6] |

Note on Quantitative Data:

-

EC₅₀ (Half maximal effective concentration): The concentration of a ligand that induces a response halfway between the baseline and maximum response.

-

IC₅₀ (Half maximal inhibitory concentration): The concentration of a ligand that inhibits a specific biological or biochemical function by 50%.

-

Kd (Dissociation constant): A measure of the affinity between a ligand and a receptor. A lower Kd indicates a higher affinity.

Signaling Pathways

Activation of GPR18 by its endogenous ligands initiates a cascade of intracellular signaling events. The receptor has been shown to couple to multiple G protein subtypes, including Gαi/o, Gαq, and Gαs, as well as engaging the β-arrestin pathway.[7][8] This promiscuous coupling contributes to the diverse physiological roles of GPR18 and the phenomenon of biased agonism.

Gαi/o-Mediated Signaling

The coupling of GPR18 to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This pathway is often associated with the modulation of cellular processes such as cell migration and apoptosis.[9]

Gαq-Mediated Signaling

GPR18 activation can also lead to the stimulation of the Gαq pathway. This results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[7]

Gαs-Mediated Signaling

Interestingly, RvD2 has been shown to initiate Gαs protein coupling, leading to the activation of the cAMP-PKA signaling pathway and subsequent phosphorylation of STAT3, which is implicated in RvD2-stimulated macrophage phagocytosis.[8]

β-Arrestin Recruitment

Upon agonist binding, GPR18 can also recruit β-arrestin proteins. This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[7] The recruitment of β-arrestin by different ligands can vary, highlighting the concept of biased agonism where a ligand can favor either G protein-dependent or β-arrestin-dependent signaling.

Experimental Protocols

The characterization of endogenous ligands for GPR18 relies on a variety of robust in vitro assays. Below are detailed methodologies for two key experiments: the calcium mobilization assay and the β-arrestin recruitment assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, typically mediated by Gαq coupling.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are transiently co-transfected with an expression vector encoding human GPR18 and a promiscuous Gα₁₆ construct using a suitable transfection reagent (e.g., Lipofectamine). The Gα₁₆ subunit couples to Gαi/o- and Gαs-coupled receptors and redirects the signal to the PLC pathway, enabling calcium readouts for a broader range of GPCRs.[3]

-

Control cells are transfected with an empty vector and the Gα₁₆ construct.

2. Assay Procedure:

-

Transfected cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.[10]

-

After incubation, the dye-loading solution is removed, and cells are washed with the assay buffer.

-

The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is established before the automated addition of the endogenous ligand at various concentrations.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time.

3. Data Analysis:

-

The peak fluorescence response is measured and normalized to the baseline.

-

Dose-response curves are generated by plotting the fluorescence change against the ligand concentration.

-

The EC₅₀ value is calculated using a non-linear regression analysis (e.g., four-parameter logistic equation).

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR18, a key event in receptor desensitization and G protein-independent signaling. The PathHunter® assay (DiscoverX) is a commonly used platform for this purpose.

1. Principle:

-

The assay utilizes enzyme fragment complementation. The GPR18 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA) fragment of β-galactosidase.

-

Upon ligand-induced activation and subsequent phosphorylation of GPR18, β-arrestin-EA is recruited to the receptor, bringing the two enzyme fragments into close proximity.

-

This proximity allows the fragments to complement and form an active β-galactosidase enzyme.

-

The active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[11]

2. Cell Line:

-

A stable cell line co-expressing the GPR18-ProLink™ fusion protein and the β-arrestin-EA fusion protein is used (e.g., CHO-K1 GPR18 β-arrestin cell line).[7]

3. Assay Procedure:

-

Cells are plated in a white, clear-bottom 96-well plate and incubated overnight.

-

The endogenous ligand is prepared at various concentrations in the assay buffer.

-

The ligand solutions are added to the cells, and the plate is incubated at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

The detection reagent, containing the chemiluminescent substrate, is added to each well.

-

The plate is incubated at room temperature for approximately 60 minutes to allow for signal development.

-

The chemiluminescence is measured using a plate reader.

4. Data Analysis:

-

The raw luminescence data is normalized to a positive control (a known GPR18 agonist) and a negative control (vehicle).

-

Dose-response curves are generated, and EC₅₀ values are determined using non-linear regression.

Conclusion

The identification of N-arachidonoyl glycine and Resolvin D2 as endogenous ligands for the Abnormal Cannabidiol receptor (GPR18) has been a pivotal step in deorphanizing this receptor and understanding its physiological significance. The complex signaling profile, characterized by coupling to multiple G protein subtypes and β-arrestin, underscores the potential for developing biased agonists that can selectively target specific downstream pathways, offering a more refined therapeutic approach. The experimental protocols detailed herein provide a foundation for the continued investigation of GPR18 and the discovery of novel ligands with therapeutic potential for a range of inflammatory and neurological disorders.

References

- 1. GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peerj.com [peerj.com]

- 6. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Cellular Targets of Abnormal Cannabidiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abnormal cannabidiol (B1668261) (AbCBD) is a synthetic regioisomer of cannabidiol (CBD) that, unlike its more famous counterpart, exhibits unique pharmacological properties.[1] It produces vasodilator effects, lowers blood pressure, and modulates immune cell responses without inducing psychoactive effects.[1] These actions are mediated through a distinct set of cellular targets, separate from the classical cannabinoid receptors CB1 and CB2. This technical guide provides a comprehensive overview of the primary cellular targets of AbCBD, focusing on the G-protein coupled receptors GPR55 and GPR18. We will delve into the quantitative pharmacological data, elucidate the downstream signaling pathways, and provide detailed experimental protocols for studying these interactions.

Primary Cellular Target: GPR55

GPR55 is an orphan G-protein coupled receptor that has been proposed as a third cannabinoid receptor.[2][3] It is activated by a variety of cannabinoid ligands, including AbCBD.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the interaction of Abnormal Cannabidiol with the GPR55 receptor.

| Ligand | Receptor | Assay Type | Parameter | Value (µM) | Reference |

| Abnormal cannabidiol | Human GPR55 | GTPγS Binding | EC50 | 2.5 | |

| Abnormal cannabidiol | Human CB1 | GTPγS Binding | EC50 | >30 | |

| Abnormal cannabidiol | Human CB2 | GTPγS Binding | EC50 | >30 |

Signaling Pathways

Activation of GPR55 by AbCBD initiates a cascade of intracellular signaling events. The receptor primarily couples to Gα13, leading to the activation of the small GTPase RhoA.[4] This, in turn, can stimulate downstream effector pathways, including the activation of transcription factors like NFAT and the phosphorylation of ERK1/2. GPR55 activation also leads to an increase in intracellular calcium concentrations.[3][4]

Experimental Protocols

This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

-

Cell membranes expressing the GPR55 receptor.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine diphosphate).

-

[³⁵S]GTPγS.

-

Unlabeled GTPγS.

-

Abnormal Cannabidiol.

-

GF/C filter plates.

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing GPR55. Protein concentration should be determined using a standard protein assay.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

50 µL Assay Buffer.

-

10 µL of GDP to a final concentration of 10-100 µM.

-

20 µL of varying concentrations of Abnormal Cannabidiol. For total binding, add vehicle. For non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.

-

20 µL of cell membranes (5-20 µg of protein).

-

-

Initiation: Start the reaction by adding 10 µL of [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Generate dose-response curves and determine EC50 values.

This assay measures the increase in intracellular calcium concentration following receptor activation, typically using a calcium-sensitive fluorescent dye.

Materials:

-

HEK293T cells transiently expressing GPR55.

-

Fluo-4 AM calcium indicator dye.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Abnormal Cannabidiol.

-

Fluorescence microplate reader (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed HEK293T cells expressing GPR55 in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and add Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.

-

Washing: Wash the cells with Assay Buffer to remove excess dye.

-

Compound Addition and Measurement: Place the cell plate into the fluorescence microplate reader. Add varying concentrations of Abnormal Cannabidiol to the wells and immediately measure the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the EC50 value from the dose-response curve.

Primary Cellular Target: GPR18

GPR18 is another orphan G-protein coupled receptor that has been identified as a target for Abnormal Cannabidiol.[5] It is implicated in various physiological processes, including immune response and cardiovascular regulation.[5]

Quantitative Pharmacological Data

Currently, there is a lack of specific binding affinity (Ki) and potency (EC50/IC50) values for the direct interaction of Abnormal Cannabidiol with the GPR18 receptor in the public domain literature. Functional assays have demonstrated that AbCBD acts as an agonist at this receptor.[5]

Signaling Pathways

Upon activation by AbCBD, GPR18 can couple to both Gαi/o and Gαq proteins.[6] This dual coupling leads to the activation of downstream signaling pathways, including the mobilization of intracellular calcium and the phosphorylation of ERK1/2.[6] The Gαi/o pathway is typically associated with the inhibition of adenylyl cyclase, while the Gαq pathway activates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium release and activate protein kinase C, respectively.

Experimental Protocols

This assay is used to determine the activation of the MAP kinase pathway by measuring the phosphorylation of ERK1/2.

Materials:

-

Cells expressing GPR18.

-

Serum-free cell culture medium.

-

Abnormal Cannabidiol.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Cell Culture and Starvation: Culture cells expressing GPR18 to near confluency. Serum-starve the cells for 4-6 hours prior to stimulation.

-

Ligand Stimulation: Treat the cells with varying concentrations of Abnormal Cannabidiol for a specified time (e.g., 5-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated ERK to total ERK.

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

Materials:

-

Cell line co-expressing GPR18 and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin cells).

-

Abnormal Cannabidiol.

-

Assay-specific detection reagents.

-

Luminometer.

Procedure (Example using PathHunter® technology):

-

Cell Plating: Plate the PathHunter® GPR18 cells in a 384-well white, solid-bottom plate and incubate overnight.

-

Compound Addition: Add varying concentrations of Abnormal Cannabidiol to the wells.

-

Incubation: Incubate the plate at 37°C for 90 minutes.

-

Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.

-

Measurement: Measure the chemiluminescent signal using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of β-arrestin recruitment. Generate dose-response curves and calculate EC50 values.

Conclusion

Abnormal cannabidiol exerts its unique pharmacological effects primarily through the activation of the orphan G-protein coupled receptors GPR55 and GPR18. While its interaction with GPR55 is better characterized quantitatively, its agonistic activity at GPR18 is also well-established through functional assays. The signaling pathways downstream of these receptors involve classic G-protein signaling cascades, leading to the modulation of intracellular calcium and the MAP kinase pathway. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate pharmacology of Abnormal Cannabidiol and its potential as a therapeutic agent. Further research is warranted to determine the precise binding affinities of AbCBD at these receptors and to fully elucidate the physiological and pathological roles of these interactions.

References

- 1. The abnormal cannabidiol analogue O-1602 reduces nociception in a rat model of acute arthritis via the putative cannabinoid receptor GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel endocannabinoid receptor GPR18 is expressed in the rostral ventrolateral medulla and exerts tonic restraining influence on blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

Abnormal Cannabidiol Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiol (B1668261) (CBD), a prominent non-intoxicating phytocannabinoid derived from Cannabis sativa, has garnered significant attention for its therapeutic potential across a wide range of physiological and pathological conditions. While its mechanisms of action are multifaceted, a substantial body of research has illuminated that CBD's effects extend beyond the classical cannabinoid receptors, CB1 and CB2. This technical guide provides an in-depth exploration of the abnormal, or non-canonical, signaling pathways through which CBD exerts its pharmacological effects.

This document details the interactions of CBD with four key molecular targets: the orphan G protein-coupled receptor 55 (GPR55), the transient receptor potential vanilloid 1 (TRPV1) channel, the peroxisome proliferator-activated receptor gamma (PPARγ), and the serotonin (B10506) 1A (5-HT1A) receptor. For each of these pathways, we present a summary of the quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

GPR55 Signaling Pathway

The orphan G protein-coupled receptor 55 (GPR55) has been proposed as a novel cannabinoid receptor. Unlike the classical CB1 and CB2 receptors, GPR55 activation leads to distinct downstream signaling events. CBD has been identified as an antagonist of GPR55, and this interaction is implicated in its anticonvulsant and anticancer effects.

Quantitative Data: CBD Interaction with GPR55

| Parameter | Value | Cell Type/System | Reference |

| IC50 (CP55,940-induced GTPγS binding) | 440 nM | HEK293 cells stably expressing hGPR55 | [1] |

| Effect on LPI-induced mEPSC frequency | Full inhibition at 10 µM | Hippocampal CA1 pyramidal cells | [2] |

| Effect on LPI-mediated increase of mEPSCs frequency in epileptic neurons | Full inhibition | Epileptic CA1 pyramidal cells | [2] |

GPR55 Signaling Diagram

Experimental Protocols: GPR55 Activation Assays

This protocol is adapted from methods used to assess the effect of CBD on GPR55 signaling in hippocampal neurons.

-

Slice Preparation: Acute brain slices containing the hippocampus are prepared from rodents.

-

Recording Setup: Whole-cell patch-clamp recordings are made from CA1 pyramidal neurons. The intracellular solution typically contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3. The external solution (aCSF) contains (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2/5% CO2.

-

Data Acquisition: mEPSCs are recorded in voltage-clamp mode at a holding potential of -70 mV. Tetrodotoxin (1 µM) is added to the aCSF to block action potentials.

-

Drug Application: After a stable baseline of mEPSC frequency is recorded, the GPR55 agonist lysophosphatidylinositol (LPI) is bath-applied at a concentration of 1 µM.

-

CBD Antagonism: To test the effect of CBD, slices are pre-incubated with CBD (10 µM) for at least 20 minutes before the application of LPI.

-

Analysis: The frequency and amplitude of mEPSCs are analyzed before and after drug application using appropriate software. A significant reduction in the LPI-induced increase in mEPSC frequency in the presence of CBD indicates GPR55 antagonism.

TRPV1 Signaling Pathway

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel known for its role in pain perception and inflammation. CBD acts as an agonist at TRPV1 receptors, and this interaction is thought to contribute to its analgesic and anti-inflammatory properties through receptor desensitization.

Quantitative Data: CBD Interaction with TRPV1

| Parameter | Value | Cell Type/System | Reference |

| EC50 (TRPV1 activation) | 3.7 µM | Cultured rat dorsal root ganglion (DRG) neurons | [3] |

| IC50 (Capsaicin-evoked calcium influx) | 100 nM | Cultured rat DRG neurons | [4] |

| Effect on Forskolin-stimulated cAMP levels | Significant reduction | Cultured rat DRG neurons | [4] |

| Stimulation of Calcium Influx | At 10 and 50 µM | Cultured rat DRG neurons | [5] |

TRPV1 Signaling Diagram

Experimental Protocols: TRPV1 Functional Assays

This protocol is based on methods to measure CBD-induced calcium influx and its effect on capsaicin-evoked responses in cultured DRG neurons.[4][5]

-

Cell Culture: Primary DRG neurons are harvested from adult rats and cultured.

-

Calcium Indicator Loading: Neurons are loaded with a calcium-sensitive dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.

-

Imaging Setup: Cells are imaged using a fluorescence microscopy system capable of ratiometric calcium imaging.

-

CBD as an Agonist: To assess the direct effect of CBD, neurons are perfused with varying concentrations of CBD (e.g., 1, 10, 50 µM), and changes in intracellular calcium are recorded.

-

CBD's Effect on Capsaicin (B1668287) Response: To investigate desensitization, a baseline response to the TRPV1 agonist capsaicin (e.g., 200 nM) is established. After a washout period, cells are pre-incubated with low-dose CBD (e.g., 100 nM) and then re-challenged with capsaicin.

-

Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration. A reduction in the capsaicin-evoked calcium influx in the presence of CBD indicates receptor desensitization.

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that functions as a transcription factor regulating gene expression involved in metabolism, inflammation, and cellular differentiation. CBD acts as a PPARγ agonist, and this interaction is linked to its neuroprotective and anti-inflammatory effects.[6][7]

Quantitative Data: CBD Interaction with PPARγ

| Parameter | Value | Cell Type/System | Reference |

| EC50 (PPARγ binding) | 20.1 µM | PPARγ competitor-binding assay | [8] |

| Effect on Aβ-induced pro-inflammatory molecule release | Concentration-dependent antagonism (10⁻⁹–10⁻⁷ M) | Aβ-challenged cells | [7] |

| Effect on PPARγ transcriptional activity | Increased | HEK293 cells | [8] |

PPARγ Signaling Diagram

Experimental Protocols: PPARγ Activation Assays

This protocol describes a common method to assess the activation of PPARγ by compounds like CBD.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and co-transfected with two plasmids: one expressing the PPARγ receptor and another containing a luciferase reporter gene under the control of a PPARγ response element (PPRE).

-

Compound Treatment: After transfection, cells are treated with various concentrations of CBD or a known PPARγ agonist (e.g., rosiglitazone) as a positive control. A vehicle control (e.g., DMSO) is also included.

-

Cell Lysis and Luciferase Assay: Following an incubation period (typically 24-48 hours), cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent.

-

Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number. The fold induction of luciferase activity by CBD compared to the vehicle control is calculated to determine the extent of PPARγ activation.

5-HT1A Serotonin Receptor Signaling Pathway

The 5-HT1A receptor is a subtype of serotonin receptor that is implicated in mood, anxiety, and cognition. CBD acts as an agonist at 5-HT1A receptors, and this interaction is thought to mediate its anxiolytic and antidepressant-like effects.

Quantitative Data: CBD Interaction with 5-HT1A Receptor

| Parameter | Value | Cell Type/System | Reference |

| Ki (Displacement of [³H]8-OH-DPAT) | 4.29 - 4.74 µM | Human 5-HT1A receptor | [9] |

| Effect on Forskolin-stimulated cAMP | Decrease | CHO cells expressing human 5-HT1A receptor | [10] |

| Functional Activity ([³⁵S]GTPγS binding) | Agonist/Inverse Agonist | Human 5-HT1A receptor | [9] |

5-HT1A Receptor Signaling Diagram

Experimental Protocols: 5-HT1A Receptor Functional Assays

This assay measures the activation of G proteins coupled to the 5-HT1A receptor upon agonist binding.

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the 5-HT1A receptor.

-

Assay Buffer: The assay is performed in a buffer containing (in mM): 50 Tris-HCl, 100 NaCl, 5 MgCl2, 1 EDTA, and 30 µM GDP, pH 7.4.

-

Reaction Mixture: Membranes are incubated with varying concentrations of CBD, a known 5-HT1A agonist (e.g., 8-OH-DPAT) as a positive control, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Incubation: The reaction is incubated at 30°C for 60-90 minutes.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-